molecular formula C22H36ClNO B606282 Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride CAS No. 1622180-39-5

Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride

Cat. No. B606282
CAS RN: 1622180-39-5
M. Wt: 365.99
InChI Key: WCKKBCDBFSCZPU-VELQMZPHSA-N
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Description

BMS-986104 is a potent and selective S1P1 receptor modulator, which demonstrates ligand-biased signaling and differentiates from 1 in terms of cardiovascular and pulmonary safety based on preclinical pharmacology while showing equivalent efficacy in a T-cell transfer colitis model. Mechanistically, BMS-986104 exhibited excellent remyelinating effects on lysophosphatidylcholine (LPC) induced demyelination in a three-dimensional brain cell culture assay.

Scientific Research Applications

Kinetics and Mechanism of Hydrolysis

Cyclopentanemethanol compounds, including cyclopentolate hydrochloride, have been studied for their hydrolysis mechanisms in alkaline solutions. One such study utilized reversed-phase HPLC to investigate the kinetics of degradation of cyclopentolate hydrochloride. This research found that degradation follows first-order kinetics at 50°C and degrades rapidly at higher pH values (Roy, 1995).

Synthesis and Antitumor Activity

Carbocyclic analogues of xylofuranosylpurine nucleosides have been synthesized, starting from cyclopentanemethanol derivatives. These compounds showed significant resistance to deamination by adenosine deaminase and exhibited antitumor activity in vivo (Vince, Brownell, & Daluge, 1984).

Antimonoamineoxidase and Antineoplastic Properties

Research has been conducted on the condensation of 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1'-cyclopentane) derivatives, leading to compounds with potential antimonoamineoxidase and antineoplastic properties (Markosyan et al., 2010).

Enantioselective Microbial Reduction

Enantioselective microbial reduction processes involving cyclopentanemethanol derivatives have been studied. These processes are critical in the synthesis of specific agonists, demonstrating high yield and enantiomeric excess (Patel et al., 2002).

Synthesis of Cyclopentane Analogs

The regiospecific synthesis of cyclopentane analogs of nucleosides has been explored, starting with aminohydroxycyclopentanemethanols. These analogs are important precursors for the synthesis of nucleosides, with applications in medical and biochemical research (Hronowski & Szarek, 1985).

properties

CAS RN

1622180-39-5

Product Name

Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride

Molecular Formula

C22H36ClNO

Molecular Weight

365.99

IUPAC Name

[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride

InChI

InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1

InChI Key

WCKKBCDBFSCZPU-VELQMZPHSA-N

SMILES

CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-986104;  BMS 986104;  BMS986104.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride
Reactant of Route 2
Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride
Reactant of Route 3
Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride
Reactant of Route 4
Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride
Reactant of Route 5
Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride
Reactant of Route 6
Cyclopentanemethanol, 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-, (1R,3S)-, hydrochloride

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